molecular formula C14H17FN2O B7842797 (3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone

(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone

Cat. No.: B7842797
M. Wt: 248.30 g/mol
InChI Key: JINVHUHPWPYUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone: is a chemical compound that belongs to the class of spiro compounds, which are characterized by their unique bicyclic structure. This compound features a fluorophenyl group attached to a spirocyclic amine, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone typically involves the following steps:

  • Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group is introduced through a substitution reaction, where a fluorine atom is added to the phenyl ring.

  • Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents to the compound, altering its chemical behavior.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

Scientific Research Applications

(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone: has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone: can be compared with other similar compounds, such as:

  • 2-(3-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one

  • 3-Fluorophenyl-2,7-diazaspiro[4.4]nonan-2-one

These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of This compound .

Properties

IUPAC Name

2,7-diazaspiro[4.4]nonan-2-yl-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c15-12-3-1-2-11(8-12)13(18)17-7-5-14(10-17)4-6-16-9-14/h1-3,8,16H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINVHUHPWPYUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.